

1-Aminocyclopentanecarbonitrile hydrochloride solubility profile

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Compound of Interest

Compound Name: 1-Aminocyclopentanecarbonitrile hydrochloride

Cat. No.: B125914

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An In-Depth Technical Guide to the Solubility Profile of **1-Aminocyclopentanecarbonitrile Hydrochloride**

Abstract

1-Aminocyclopentanecarbonitrile hydrochloride (CAS No. 16195-83-8) is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the antihypertensive agent Irbesartan.^[1] A comprehensive understanding of its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and ensuring consistent quality in drug development pipelines. Due to the limited availability of public, quantitative solubility data for this compound, this technical guide provides a dual-pronged approach. First, it establishes the theoretical framework governing the solubility of this aminonitrile salt by leveraging predicted physicochemical properties. Second, it delivers robust, step-by-step experimental protocols for researchers to accurately determine the aqueous and organic solubility profiles in their own laboratories. This document is intended for researchers, process chemists, and formulation scientists who require a practical and scientifically grounded methodology for characterizing this crucial intermediate.

Physicochemical Properties & Theoretical Solubility Framework

The solubility of a compound is not an intrinsic constant but is highly dependent on its physicochemical properties and the external environment. For an ionizable molecule like **1-Aminocyclopentanecarbonitrile hydrochloride**, factors such as pH, solvent polarity, and temperature are critical.

Core Physicochemical Data

A summary of the essential physicochemical properties for 1-Aminocyclopentanecarbonitrile and its hydrochloride salt is presented below. It is critical to note that key experimental values for pKa and LogP are not readily available in the literature; therefore, scientifically robust predicted values are utilized to build a theoretical model of solubility behavior.

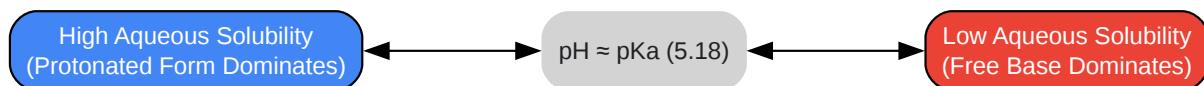
Property	Value	Source & Comments
Chemical Name	1-Aminocyclopentanecarbonitrile hydrochloride	-
Synonyms	1-Amino-1-cyanocyclopentane HCl	[2]
CAS Number	16195-83-8	[1]
Molecular Formula	C ₆ H ₁₀ N ₂ ·HCl	[2]
Molecular Weight	146.62 g/mol	[2]
Predicted pKa	5.18 ± 0.20	[3] (Predicted for the conjugate acid of the free base)
Predicted LogP	1.48	[4] (Predicted for the free base, 1-Aminocyclopentanecarbonitrile)
Appearance	Data not available; typically a white to off-white solid.	General observation for similar compounds.
Hygroscopicity	Moisture sensitive.	[5] Hydrochloride salts are often hygroscopic.[6][7]

The Critical Role of pH: The pKa-Solubility Relationship

The predicted pKa of ~5.18 is the single most important parameter for understanding the aqueous solubility of **1-Aminocyclopentanecarbonitrile hydrochloride**.^[3] This value represents the pH at which the protonated (ionized) form and the neutral (free base) form of the amino group are present in equal concentrations.

- At pH < pKa (pH < 5.18): The compound will predominantly exist in its protonated, cationic form (the aminocyclopentanecarbonitrile ion). As an ionic species, it is expected to be highly soluble in aqueous media.
- At pH > pKa (pH > 5.18): The equilibrium will shift towards the neutral, un-ionized free base form. This species is significantly more lipophilic (Predicted LogP of 1.48) and is expected to have substantially lower aqueous solubility.^[4]

This relationship dictates that the compound will exhibit high solubility in acidic conditions, which will decrease as the pH becomes neutral and alkaline. The minimum solubility will be that of the intrinsic solubility of the free base.



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Caption: pH-dependent equilibrium of 1-Aminocyclopentanecarbonitrile.

Influence of Solvent Polarity

The "like dissolves like" principle is a guiding tenet for estimating solubility in organic solvents.
^[8]

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): As an ionic salt, the compound is expected to be most soluble in these solvents, which can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.
- Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): Moderate solubility is anticipated. These solvents have strong dipoles but lack hydrogen bond donating ability, making them less

effective at solvating the chloride anion compared to protic solvents.

- Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound is expected to have very low to negligible solubility in these solvents due to the high energetic cost of breaking the stable ionic lattice without compensatory strong solute-solvent interactions.

Handling and Stability: Hygroscopicity

The designation "moisture sensitive" is a critical operational consideration.^[5] Hydrochloride salts are known to be hygroscopic, meaning they can readily absorb water from the atmosphere.^{[6][7]} This phenomenon occurs because the electronegative chloride ion can act as a hydrogen bond acceptor, interacting with ambient water molecules.^[7]

Causality for Researchers: Failure to account for hygroscopicity will lead to inaccurate solubility measurements. The mass of the solute will be artificially inflated by absorbed water, and the presence of that water can alter the properties of the solvent system. Therefore, all weighing must be performed rapidly in a low-humidity environment, and the material should be stored in a desiccator over a strong drying agent.

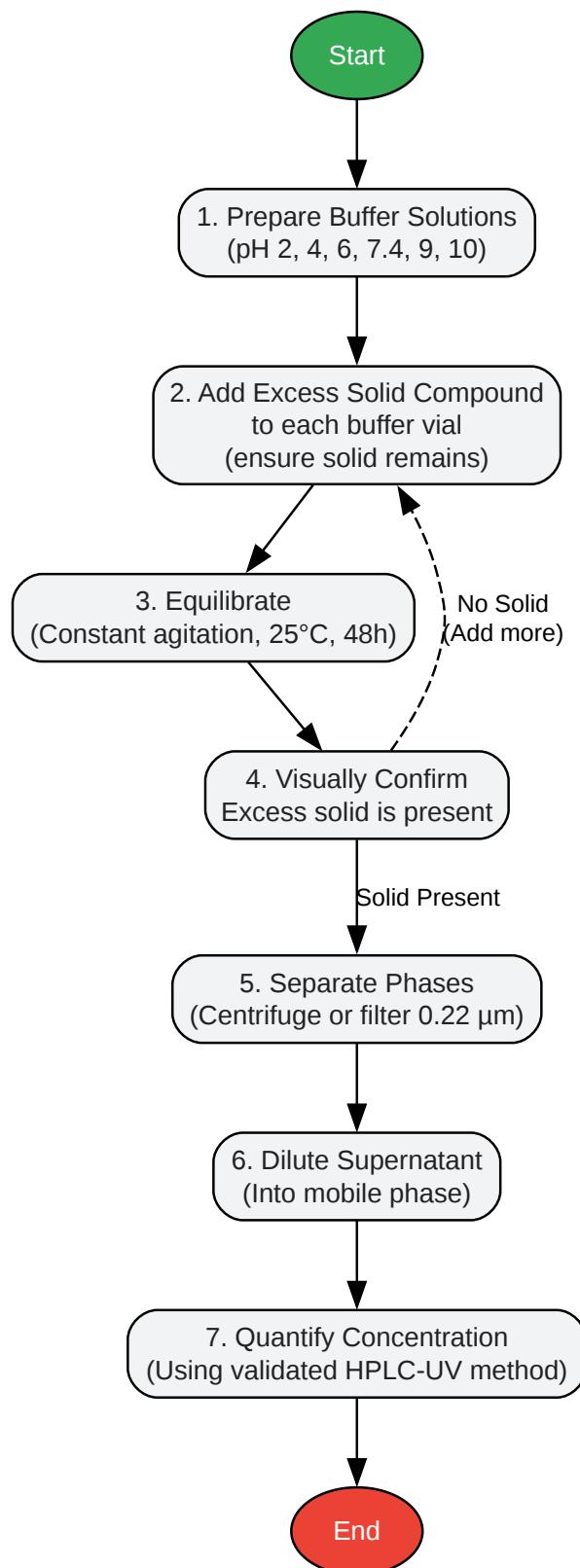
Experimental Protocol: Determination of Aqueous pH-Solubility Profile

This section details a robust protocol for determining the equilibrium solubility of **1-Aminocyclopentanecarbonitrile hydrochloride** across a physiologically and industrially relevant pH range using the gold-standard shake-flask method.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent or buffer at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using a validated analytical technique. This ensures a true thermodynamic solubility value is obtained.

Workflow for Solubility Determination

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Caption: Shake-Flask method workflow for solubility determination.

Detailed Step-by-Step Methodology

2.3.1 Materials & Reagents

- **1-Aminocyclopentanecarbonitrile hydrochloride** (Test Article)
- Reference Standard of known purity
- Phosphate, acetate, or borate buffer salts
- Hydrochloric acid and Sodium hydroxide (for pH adjustment)
- HPLC-grade water, acetonitrile, and methanol
- Calibrated pH meter
- Thermostatically controlled orbital shaker
- Analytical balance
- Microcentrifuge and/or syringe filters (0.22 µm, PTFE or similar)
- Volumetric flasks and pipettes

2.3.2 Protocol Steps

- Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) at various pH levels (e.g., 2.0, 4.0, 6.0, 7.4, 9.0).
 - Expert Insight: The choice of buffer is important to avoid interaction with the test article. Simple phosphate or acetate buffers are generally preferred. Ensure the buffer capacity is sufficient to maintain the target pH after the addition of the compound.
- Sample Preparation: To a series of glass vials, add a known volume of each buffer (e.g., 2 mL). Add an excess amount of **1-Aminocyclopentanecarbonitrile hydrochloride** (e.g., 20 mg) to each vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium, which is the cornerstone of a valid measurement.

- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$). Agitate for a prolonged period (typically 24-48 hours).
 - Trustworthiness Check: A 48-hour period is chosen to ensure that the system reaches thermodynamic equilibrium. To validate this, one could take samples at 24, 48, and 72 hours; if the measured concentrations at 48 and 72 hours are identical, equilibrium was achieved.
- Phase Separation: After equilibration, allow the vials to stand briefly to let solids settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a $0.22\text{ }\mu\text{m}$ syringe filter to remove all undissolved particles.
 - Expert Insight: This step is critical. Any particulate matter will lead to an overestimation of solubility. Pre-saturating the filter by discarding the first few drops is a best practice to avoid loss of the analyte due to adsorption to the filter membrane.
- Sample Dilution & Analysis: Accurately dilute the clear filtrate with the analytical mobile phase to a concentration that falls within the linear range of the calibration curve (see Section 3.0). Analyze the diluted sample using the validated HPLC method.

Analytical Method for Quantification: HPLC-UV

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely accessible technique for quantifying the concentration of **1-Aminocyclopentanecarbonitrile hydrochloride** in solution.

Principle

The method separates the analyte from potential impurities or buffer components on a C18 stationary phase. The analyte is detected by its absorbance of UV light, and the resulting peak area is proportional to its concentration.

Proposed HPLC-UV Method

Parameter	Recommended Condition	Rationale / Comment
Instrumentation	HPLC with UV/DAD Detector, Autosampler	Standard equipment in analytical labs.
Column	C18, 250 x 4.6 mm, 5 µm	A workhorse column suitable for polar analytes.
Mobile Phase A	0.1% Phosphoric Acid in Water	Provides a low pH to ensure the analyte is in its protonated, well-retained form.
Mobile Phase B	Acetonitrile	Common organic modifier.
Elution Mode	Isocratic: 85% A / 15% B	A simple starting point; gradient elution can be developed if needed for impurity profiling.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Ensures reproducible retention times.
Injection Volume	10 µL	Can be adjusted based on sensitivity.
UV Detection	215 nm	The nitrile and amine functionalities lack strong chromophores at higher wavelengths. 210-220 nm is a reasonable starting point for detection. A full UV scan of a concentrated standard should be performed to determine the optimal wavelength.

Protocol for Analysis

- Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Calibration: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (r^2) > 0.995 for a valid assay.
- Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
- Calculation: Determine the concentration in the diluted sample using the calibration curve. Back-calculate the original solubility in the saturated solution, accounting for the dilution factor.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

Conclusion

While published quantitative data on the solubility of **1-Aminocyclopentanecarbonitrile hydrochloride** is scarce, its physicochemical profile can be reliably characterized through the systematic application of established scientific principles and methodologies. By understanding the dominant role of pH on its ionization state and employing the detailed shake-flask and HPLC-UV protocols described herein, researchers can confidently generate the high-quality solubility data required for informed decision-making in chemical process development and pharmaceutical formulation. This guide provides the authoritative grounding to bridge the existing data gap and empower scientists to fully characterize this important synthetic intermediate.

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